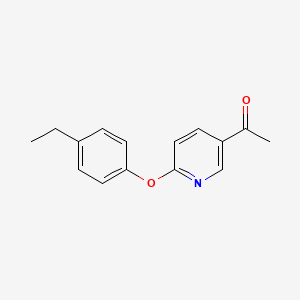
5-Acetyl-2-(4-ethylphenoxy) pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2-(4-ethylphenoxy) pyridine: is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the 5-position and a 4-ethylphenoxy group at the 2-position. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one carbon atom in the ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-(4-ethylphenoxy) pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, 4-ethylphenol, and acetyl chloride.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 5-Acetyl-2-(4-ethylphenoxy) pyridine can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetyl group can be reduced to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 5-carboxy-2-(4-ethylphenoxy) pyridine.
Reduction: Formation of 5-(hydroxyethyl)-2-(4-ethylphenoxy) pyridine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
5-Acetyl-2-(4-ethylphenoxy) pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Acetyl-2-(4-ethylphenoxy) pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
2-(4-Ethylphenoxy) pyridine: Lacks the acetyl group at the 5-position.
5-Acetyl-2-phenoxypyridine: Lacks the ethyl group on the phenoxy moiety.
5-Acetyl-2-(4-methylphenoxy) pyridine: Has a methyl group instead of an ethyl group on the phenoxy moiety.
Uniqueness: 5-Acetyl-2-(4-ethylphenoxy) pyridine is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the acetyl and 4-ethylphenoxy groups provides distinct properties that differentiate it from other similar compounds.
属性
IUPAC Name |
1-[6-(4-ethylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-12-4-7-14(8-5-12)18-15-9-6-13(10-16-15)11(2)17/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNQHARSYJTBQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/new.no-structure.jpg)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)
![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)
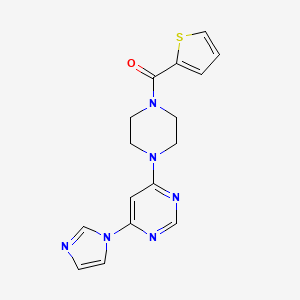
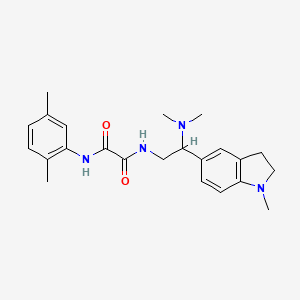
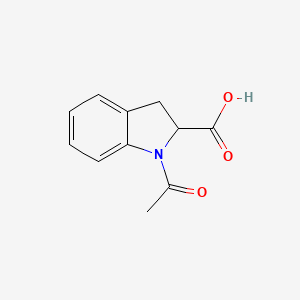
![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)
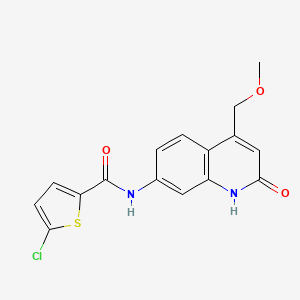
![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)
![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)
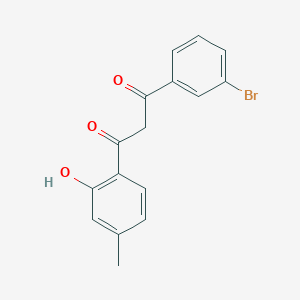
![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2380985.png)
